molecular formula C7H6FN3 B6214631 8-fluoroimidazo[1,2-a]pyridin-6-amine CAS No. 2758002-54-7

8-fluoroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B6214631
CAS No.: 2758002-54-7
M. Wt: 151.1
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Description

8-fluoroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position and an amine group at the 6th position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoroimidazo[1,2-a]pyridin-6-amine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-fluoroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

8-fluoroimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-fluoroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

8-fluoroimidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2758002-54-7

Molecular Formula

C7H6FN3

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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